(2S)-2-amino-3-(dimethylamino)propanoic acid hydrochloride
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Overview
Description
(2S)-2-amino-3-(dimethylamino)propanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids. It is commonly used as a research tool in the field of neuroscience due to its ability to activate nicotinic acetylcholine receptors. This compound is a colorless or white crystalline powder with a molecular formula of C5H12ClNO2 and a molecular weight of 153.61 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(dimethylamino)propanoic acid hydrochloride typically involves the reaction of (2S)-2-amino-3-(dimethylamino)propanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(dimethylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(2S)-2-amino-3-(dimethylamino)propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of enzyme-substrate interactions and protein structure.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The compound exerts its effects by interacting with nicotinic acetylcholine receptors, which are ion channels involved in neurotransmission. Upon binding to these receptors, (2S)-2-amino-3-(dimethylamino)propanoic acid hydrochloride induces a conformational change that allows the flow of ions across the cell membrane, leading to neuronal activation. This mechanism is crucial for its use in neuroscience research.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-(methylamino)propanoic acid hydrochloride
- (2S)-2-amino-3-(ethylamino)propanoic acid hydrochloride
- (2S)-2-amino-3-(dimethylamino)butanoic acid hydrochloride
Uniqueness
(2S)-2-amino-3-(dimethylamino)propanoic acid hydrochloride is unique due to its specific interaction with nicotinic acetylcholine receptors, which distinguishes it from other similar compounds. Its structural features, such as the dimethylamino group, contribute to its distinct pharmacological profile and research applications .
Properties
Molecular Formula |
C5H13ClN2O2 |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
(2S)-2-amino-3-(dimethylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-7(2)3-4(6)5(8)9;/h4H,3,6H2,1-2H3,(H,8,9);1H/t4-;/m0./s1 |
InChI Key |
JXAGRLBYOYAIRY-WCCKRBBISA-N |
Isomeric SMILES |
CN(C)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CN(C)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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